molecular formula C20H18ClFN6O B2985655 (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-93-8

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2985655
CAS No.: 1020977-93-8
M. Wt: 412.85
InChI Key: FTKLKPIRNHYQDT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of phenylpyridines These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a pyridine derivative with a suitable amine to form the pyridazinyl intermediate.

    Coupling with the phenyl ring: The pyridazinyl intermediate is then coupled with a chlorofluorobenzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final assembly:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyridazinyl and piperazinyl moieties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone include other phenylpyridines and pyridazinyl derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. For example:

    Phenylpyridines: These compounds have a benzene ring linked to a pyridine ring, similar to the target compound, but may lack the piperazine moiety.

    Pyridazinyl derivatives: These compounds contain the pyridazinyl moiety but may have different substituents on the phenyl ring or other parts of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN6O/c21-15-4-1-5-16(22)19(15)20(29)28-11-9-27(10-12-28)18-7-6-17(25-26-18)24-14-3-2-8-23-13-14/h1-8,13H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKLKPIRNHYQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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